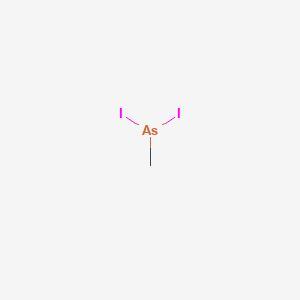

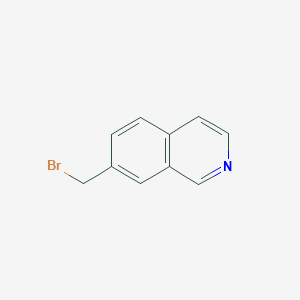

![molecular formula C12H19NO3 B129188 1-氨基-3-[4-(2-甲氧基乙基)苯氧基]丙烷-2-醇 CAS No. 74027-60-4](/img/structure/B129188.png)

1-氨基-3-[4-(2-甲氧基乙基)苯氧基]丙烷-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

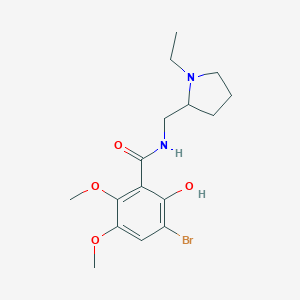

The compound 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol is a chemical structure that is related to various pharmacologically active compounds. It is structurally similar to beta-adrenergic drugs and possesses functional groups that allow it to interact with biological systems, particularly adrenergic receptors. The presence of the methoxyethyl phenoxy group suggests potential for modification into various derivatives with different pharmacological activities.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane was achieved through condensation reactions with formaldehyde and secondary amines, yielding products in 69–77% yields . Similarly, the synthesis of 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoylphenoxy)propan-2-ols was described, which are related to beta-adrenergic drugs . These methods could potentially be adapted for the synthesis of 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol has been confirmed using various analytical techniques. Elemental analysis, IR, and NMR spectroscopy, as well as mass spectrometry, have been employed to verify the structures of synthesized aminomethoxy derivatives . These techniques are essential for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds typically include condensation reactions with formaldehyde and amines. These reactions are crucial for introducing the amino and methoxy functional groups into the molecule, which are key determinants of the compound's biological activity . The reactivity of these functional groups can also be exploited to create a diverse array of derivatives with varying pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol have not been explicitly detailed in the provided papers. However, the pharmacological properties of some derivatives have been explored. For example, 1-alkylamino derivatives were found to possess beta-adrenolytic activity, local anesthetic, and antiarrhythmic activities . The antimicrobial properties of aminomethoxy derivatives have also been tested, showing efficacy against bacteria and fungi . These properties are indicative of the potential applications of these compounds in medical and industrial settings.

科学研究应用

了解化学反应

横山(2015)的一项研究探讨了二聚非酚性β-O-4型木质素模型化合物的酸解,重点研究了γ-羟甲基的重要性,并证实了氢化物转移机制的存在。这项研究对于理解涉及类似化合物及其在木质素增值中的潜在应用的化学反应至关重要 (T. Yokoyama, 2015)。

在药理活性中的作用

绿原酸(CGA)的研究揭示了其广泛的药理作用,例如抗氧化、抗菌、保肝和抗炎活性。尽管与 1-氨基-3-[4-(2-甲氧基乙基)苯氧基]丙烷-2-醇没有直接关系,但对 CGA 等酚酸的研究强调了结构或功能相关化合物的潜在药理应用 (M. Naveed 等人,2018)。

壳聚糖的抗菌潜力

对壳聚糖(一种氨基多糖)的研究揭示了其抗菌潜力,表明 1-氨基-3-[4-(2-甲氧基乙基)苯氧基]丙烷-2-醇在生物医学领域可能的应用,特别是考虑到其结构的独特性和功能化的潜力 (D. Raafat 和 H. Sahl, 2009)。

研究生物活性化合物

对对香豆酸及其生物活性的研究,包括抗菌和抗炎作用,提供了对如何利用 1-氨基-3-[4-(2-甲氧基乙基)苯氧基]丙烷-2-醇等化合物创建用于各种治疗应用的新型生物活性化合物 (K. Pei 等人,2016)。

在聚合物和材料科学中的应用

对 3-和 4-氨基-1,2,4-三唑的工业应用的综述强调了 1-氨基-3-[4-(2-甲氧基乙基)苯氧基]丙烷-2-醇在合成高性能材料(包括聚合物和功能材料)中的潜力,原因在于其独特的结构特征 (Nazarov V.N. 等人,2021)。

安全和危害

属性

IUPAC Name |

1-amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWXVDJGNOHFLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)OCC(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435689 |

Source

|

| Record name | 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |

CAS RN |

74027-60-4 |

Source

|

| Record name | 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

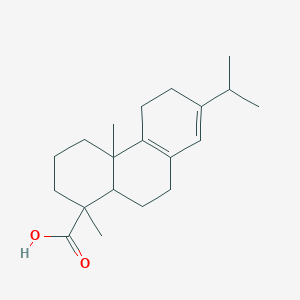

![(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B129113.png)

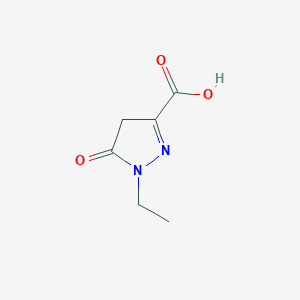

![(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B129142.png)